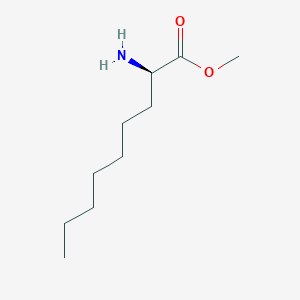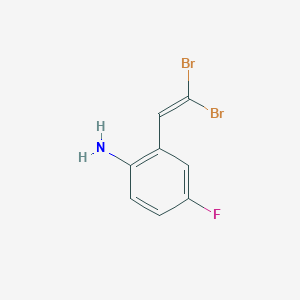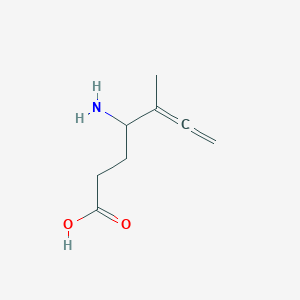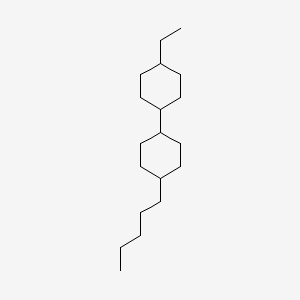
(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4’-pentyl-1,1’-bicyclohexane is an organic compound that belongs to the class of bicyclic hydrocarbons It is characterized by two cyclohexane rings connected by a single carbon-carbon bond, with ethyl and pentyl substituents on the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4’-pentyl-1,1’-bicyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products
The major products formed from these reactions include various substituted cyclohexanes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethyl-4’-pentyl-1,1’-bicyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane involves its interaction with molecular targets through its hydrophobic and steric properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Its bicyclic structure allows for unique binding interactions, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-4’-(4-pentyl-1-cyclohexen-1-yl)biphenyl: Similar in structure but with a biphenyl core.
Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl: Another related compound with a cyclohexene ring.
Uniqueness
4-Ethyl-4’-pentyl-1,1’-bicyclohexane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
96624-43-0 |
|---|---|
Molecular Formula |
C19H36 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
1-ethyl-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C19H36/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h16-19H,3-15H2,1-2H3 |
InChI Key |
HKQSPACRMWYANG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


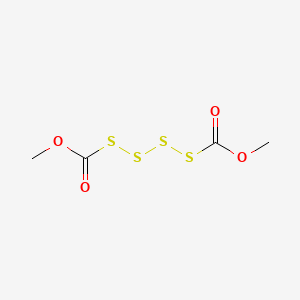
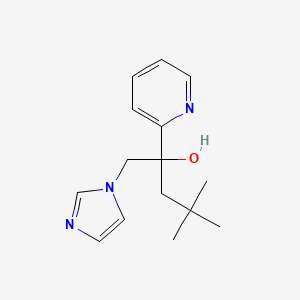
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

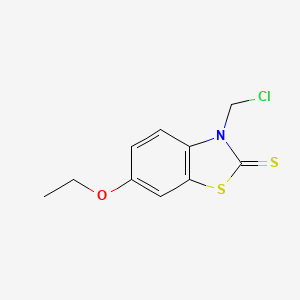
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
